molecular formula C11H11N3O3 B2895656 N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)furan-2-carboxamide CAS No. 2309603-46-9

N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)furan-2-carboxamide

Cat. No.: B2895656
CAS No.: 2309603-46-9
M. Wt: 233.227
InChI Key: NKQQXMVGIDJUDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)furan-2-carboxamide is a synthetic organic compound that features a pyrimidine ring fused with a furan ring. Compounds with such structures are often of interest due to their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)furan-2-carboxamide typically involves the following steps:

    Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate precursors such as urea and β-diketones under acidic or basic conditions.

    Attachment of the Ethyl Linker: The pyrimidine derivative can be alkylated using ethyl halides in the presence of a base.

    Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Amidation Reaction: Finally, the furan derivative can be coupled with the pyrimidine derivative through an amidation reaction using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyrimidine ring can be reduced to form dihydropyrimidines.

    Substitution: Both the pyrimidine and furan rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring would yield furanones, while reduction of the pyrimidine ring would yield dihydropyrimidines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving pyrimidine and furan derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive molecules.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)furan-2-carboxamide would depend on its specific interactions with molecular targets. Typically, compounds with pyrimidine and furan rings can interact with enzymes, receptors, or nucleic acids, affecting various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide: Similar structure but with a benzene ring instead of a furan ring.

    N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)thiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)furan-2-carboxamide is unique due to the presence of both pyrimidine and furan rings, which can confer distinct chemical and biological properties compared to similar compounds with different ring systems.

Properties

IUPAC Name

N-[2-(2-oxopyrimidin-1-yl)ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3/c15-10(9-3-1-8-17-9)12-5-7-14-6-2-4-13-11(14)16/h1-4,6,8H,5,7H2,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKQQXMVGIDJUDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1)CCNC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.